molecular formula C26H30O8 B197855 Zapoterin CAS No. 23885-43-0

Zapoterin

Cat. No.: B197855
CAS No.: 23885-43-0
M. Wt: 470.5 g/mol
InChI Key: OZGKITZRRFNYRV-CHALWBKJSA-N
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Mechanism of Action

Target of Action:

Zapoterin’s primary target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to its active form, cortisol. Specifically, 11β-HSD1 catalyzes the reduction of cortisone to cortisol, thereby amplifying local cortisol levels within tissues .

Biochemical Analysis

Biochemical Properties

Zapoterin interacts with various enzymes, proteins, and other biomolecules. It is part of the class of limonoids, which are known for their highly oxygenated, modified terpenoid structures

Cellular Effects

This compound has been found to have extensive biological activities. It acts as an antidepressant-like, anticancer, antifungal, and antioxidant agent . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and mechanisms of action are still being researched.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways and interactions are still being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . The specifics of these interactions and effects are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zapoterin can be synthesized through a series of organic reactions starting from simpler terpenoid precursors. The synthetic route typically involves multiple steps, including epoxidation, hydroxylation, and lactonization reactions. The reaction conditions often require specific catalysts and reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the compound from the fruit of Casimiroa edulis. The process includes solvent extraction, chromatography, and crystallization techniques to isolate and purify this compound in sufficient quantities for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

Zapoterin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Zapoterin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Zapoterin belongs to the class of limonoids, which are highly oxygenated, modified terpenoids. Similar compounds include:

Uniqueness of this compound

This compound is unique among limonoids due to its specific structural features, such as the presence of homo-oxa rings and the specific arrangement of functional groups.

Properties

IUPAC Name

(1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O8/c1-22(2)15-10-16(28)25(5)18(23(15,3)8-6-17(29)33-22)14(27)11-24(4)19(13-7-9-31-12-13)32-21(30)20-26(24,25)34-20/h6-9,12,14-15,18-20,27H,10-11H2,1-5H3/t14-,15-,18+,19-,20+,23-,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGKITZRRFNYRV-CHALWBKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=COC=C6)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331634
Record name Zapoterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23885-43-0
Record name (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno[4,4a]-2-benzopyrano[6,5-g][2]benzoxepin-3,5,9(3aH,4bH,6H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23885-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zapoterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is zapoterin and where is it found?

A1: this compound, also known as 11β-hydroxyobacunone, is a limonoid triterpene primarily found in plants belonging to the Rutaceae family. Notably, it has been isolated from the stem bark of Clausena excavata [, ], Clausena anisata [], and Casimiroa edulis [].

Q2: What is the chemical structure of this compound?

A2: The structure of this compound was elucidated using spectroscopic techniques, particularly Nuclear Overhauser Effect (NOE) studies []. These studies confirmed that this compound is the 11β-hydroxy derivative of obacunone [].

Q3: Are there any known derivatives of this compound?

A3: Yes, research has identified a derivative of this compound called clausenolide-1-ethyl ether, which was isolated alongside this compound from the stem bark and roots of Clausena anisata [].

Q4: What other compounds are often found alongside this compound in plants?

A4: Studies have shown that this compound often coexists with other limonoids and phytochemicals like clausenolide [, ], myricetin-3-O-rhamnoside [], ferulic acid [], 7-hydroxycoumarin [] and the novel macrocyclic lactam, clausenlactam []. These findings are relevant for understanding potential synergistic effects of these compounds in their natural environment.

Q5: Is there any research on the potential medicinal properties of this compound?

A5: While the provided abstracts do not delve into the specific biological activities of this compound, limonoids, in general, are known for their diverse biological activities, including insecticidal, antitumor, antiviral, antibacterial, antifungal, antimalarial, and antioxidant properties. Further research is needed to explore the potential therapeutic applications of this compound.

Q6: What is the chemotaxonomic significance of this compound?

A6: The presence of this compound, along with other limonoids like limonin and clausenolide, in Clausena anisata is of chemotaxonomic interest []. This suggests that the presence of these compounds could be used as a characteristic marker for species identification and classification within the Rutaceae family.

Q7: Are there any analytical methods available for detecting and quantifying this compound?

A7: Although not explicitly detailed in the provided abstracts, it can be inferred that spectroscopic techniques, particularly NMR spectroscopy, played a crucial role in elucidating the structure of this compound [, ]. Further research is needed to develop robust analytical methods for its detection and quantification in complex matrices like plant extracts.

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